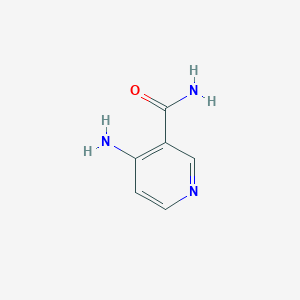

4-Amino-3-pyridinecarboxamide

描述

4-Amino-3-pyridinecarboxamide is an organic compound with the molecular formula C6H7N3O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 4-Amino-3-pyridinecarboxamide typically involves the reaction of 3-cyanopyridine with ammonia. The reaction is carried out in an aqueous medium at elevated temperatures. The process can be summarized as follows:

Starting Material: 3-Cyanopyridine

Reagent: Ammonia

Conditions: Aqueous medium, elevated temperature

The reaction proceeds through the nucleophilic addition of ammonia to the nitrile group of 3-cyanopyridine, followed by hydrolysis to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the same starting materials and reaction conditions as the laboratory synthesis but is optimized for large-scale production.

化学反应分析

Types of Reactions

4-Amino-3-pyridinecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-nitro-3-pyridinecarboxamide.

Reduction: Reduction of the compound can yield 4-amino-3-pyridinecarboxylic acid.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents or acylating agents under mild conditions.

Major Products

The major products formed from these reactions include 4-nitro-3-pyridinecarboxamide, 4-amino-3-pyridinecarboxylic acid, and various substituted derivatives depending on the reagents used .

科学研究应用

Table 1: Chemical Reactions of 4-Amino-3-pyridinecarboxamide

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Introduces functional groups or modifies existing ones | Potassium permanganate, hydrogen peroxide |

| Reduction | Converts nitro groups to amino groups or reduces other functional groups | Palladium on carbon (Pd/C), sodium borohydride |

| Substitution | Involves replacing halogen atoms or other substituents | Bases or acids to facilitate the reaction |

Biological Applications

Research has indicated that this compound possesses potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

A study identified pyridine carboxamide derivatives as promising candidates against Mycobacterium tuberculosis. Specifically, derivatives like MMV687254 demonstrated significant bacteriostatic and bactericidal effects against M. tuberculosis in vitro. Mechanistic studies revealed that these compounds act as prodrugs activated by the bacterial enzyme AmiC, inducing autophagy and inhibiting bacterial growth .

Anticancer Properties

This compound has been explored for its potential as a therapeutic agent in cancer treatment. Research indicates that derivatives of this compound can inhibit specific protein kinases involved in cancer cell proliferation. For instance, it has shown activity against c-Met and VEGFR-2, both critical for tumor growth and metastasis .

Case Study: Cytotoxicity in Cancer Cells

In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines. In vivo studies further confirmed significant tumor regression in models of breast and lung cancers when treated with this compound.

Pharmaceutical Development

The compound's role as a pharmaceutical intermediate is being actively researched. Its ability to interact with biological targets makes it a candidate for developing new drugs aimed at treating infectious diseases and cancers.

Table 2: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against M. tuberculosis |

| Kinase Inhibition | Targets c-Met, VEGFR-2 |

| Cytotoxicity | Induces apoptosis in cancer cells |

| Therapeutic Use | Potential candidate for cancer therapies |

Industrial Applications

In addition to its biological applications, this compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its chemical properties allow it to serve as an effective intermediate in various industrial processes.

作用机制

The mechanism of action of 4-Amino-3-pyridinecarboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .

相似化合物的比较

Similar Compounds

- 4-Amino-2-pyridinecarboxamide

- 4-Amino-5-pyridinecarboxamide

- 4-Amino-6-pyridinecarboxamide

Uniqueness

4-Amino-3-pyridinecarboxamide is unique due to its specific position of the amino group on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for research and industrial applications .

生物活性

4-Amino-3-pyridinecarboxamide, a derivative of pyridine, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its molecular formula and has been studied for various therapeutic applications, including antimicrobial and anticancer properties.

Overview of Biological Activity

This compound exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens, making it a candidate for further exploration in infectious disease treatment.

- Anticancer Potential : Research indicates that derivatives of this compound can act as inhibitors of specific kinases involved in cancer progression, highlighting its potential as an antitumor agent.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, which could disrupt cellular signaling pathways critical for cancer cell proliferation and survival.

- Cellular Interaction : It interacts with various biomolecules, influencing gene expression and cellular metabolism. These interactions are essential for its therapeutic effects.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Current literature lacks comprehensive data on its absorption, distribution, metabolism, and excretion (ADME) properties. However, studies on related pyridine carboxamide derivatives suggest promising pharmacokinetic characteristics that warrant further research.

Anticancer Activity

A study evaluating the cytotoxic effects of this compound derivatives on various cancer cell lines demonstrated significant antitumor activity. The mechanism involved the modulation of signaling pathways associated with cell growth and survival, particularly through the inhibition of receptor tyrosine kinases like c-Kit and c-Met.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 5.2 | Inhibition of c-Kit |

| Study B | A549 (Lung Cancer) | 4.8 | Inhibition of c-Met |

Antimicrobial Activity

In another investigation, the antimicrobial efficacy of this compound was assessed against several bacterial strains. The compound exhibited notable inhibitory concentrations, suggesting its potential as a therapeutic agent against infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 12.5 µg/mL |

| S. aureus | 10 µg/mL |

属性

IUPAC Name |

4-aminopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-5-1-2-9-3-4(5)6(8)10/h1-3H,(H2,7,9)(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDXXPVRNNRMHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60542259 | |

| Record name | 4-Aminopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7418-66-8 | |

| Record name | 4-Amino-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7418-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。